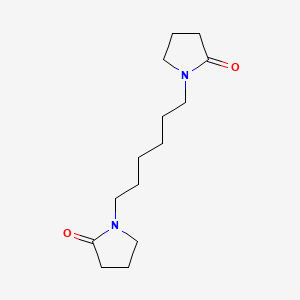

1,1'-Hexamethylenebis(pyrrolidin-2-one)

Cat. No. B8799269

Key on ui cas rn:

34751-43-4

M. Wt: 252.35 g/mol

InChI Key: CGJZPGDXEGFRAL-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04444762

Procedure details

11.62 g (0.1 M) of 1,6-diaminohexane and 21.66 g (0.25 M) of γ-butyrolactone were mixed and heated to 150°-165° for 22 hours. Excess γ-butyrolactone was then distilled off at reduced pressure (80°/2 mm). The light brown residue was poured into a crystallization dish where it immediately solidified. The solid was taken in chloroform, powdered, filtered and the tan powder was washed with chloroform. Yield 22.0 g (87%); melting point 101°-103°.

Identifiers

|

REACTION_CXSMILES

|

[NH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][NH2:8].[C:9]1(=[O:14])O[CH2:12][CH2:11][CH2:10]1>>[N:1]1([CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][N:8]2[CH2:12][CH2:11][CH2:10][C:9]2=[O:14])[CH2:12][CH2:11][CH2:10][C:9]1=[O:14]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

11.62 g

|

|

Type

|

reactant

|

|

Smiles

|

NCCCCCCN

|

|

Name

|

|

|

Quantity

|

21.66 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCCO1)=O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated to 150°-165° for 22 hours

|

|

Duration

|

22 h

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Excess γ-butyrolactone was then distilled off at reduced pressure (80°/2 mm)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The light brown residue was poured into a crystallization dish where it

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

the tan powder was washed with chloroform

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

N1(C(CCC1)=O)CCCCCCN1C(CCC1)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |